molecular formula C19H28O2 B1148518 5β-Androst-1-en-3α-ol-17-one CAS No. 33805-57-1

5β-Androst-1-en-3α-ol-17-one

Numéro de catalogue: B1148518
Numéro CAS: 33805-57-1
Poids moléculaire: 288.42
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5β-Androst-1-en-3α-ol-17-one typically involves the reduction of testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The 3α-hydroxy group undergoes oxidation to form 3-keto derivatives. In one protocol, 5β-androst-1-en-3α-ol-17-one was oxidized using chromium trioxide in acetic acid, yielding 5β-androst-1-ene-3,17-dione with >95% purity . This reaction is critical for synthesizing metabolites and structural analogs.

Key Data:

Starting MaterialReagentProductYieldPurity
This compoundCrO₃ (acetic acid)5β-Androst-1-ene-3,17-dione89%97%

Hypoiodite Addition

The 1-en double bond participates in electrophilic addition. Reaction with hypoiodous acid (HOI) generates 1α-iodo-2β-hydroxy derivatives, which serve as intermediates for further functionalization. For example:

5 Androst 1 en 3 ol 17 oneHOI1 iodo 2 hydroxy 5 androstan 3 ol 17 one\text{5 Androst 1 en 3 ol 17 one}\xrightarrow{\text{HOI}}\text{1 iodo 2 hydroxy 5 androstan 3 ol 17 one}

This product is highly reactive and prone to elimination under basic conditions .

Metabolic Transformations

In vivo, this compound undergoes hepatic Phase I and II metabolism:

Phase I (Hydroxylation):

Microsomal enzymes introduce hydroxyl groups at C6β and C19, forming dihydroxy metabolites .

Phase II (Conjugation):

  • Sulfation : The 3α-OH group is sulfated by SULT2A1, producing 3α-sulfooxy-5β-androst-1-en-17-one .

  • Glucuronidation : UGT2B7 conjugates the 17-ketone to form a 17β-glucuronide .

Analytical Characterization of Metabolites :

MetaboliteRT (min)Key Ion Transitions (m/z)
17β-Methyl-5β-androstane-3α,17α-diol9.87358.0 → 301.0, 358.0 → 169.0
6β,17β-Dihydroxy-17α-methyl-androsta-1,4-dien-3-one16.19517.5 → 229.0, 517.5 → 297.0

Silylation for Derivatization

The hydroxyl groups are protected via trimethylsilylation for GC-MS analysis. Reaction with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) yields di-TMS derivatives:

5 Androst 1 en 3 ol 17 oneBSTFA3 17 di TMS 5 androst 1 en 17 one\text{5 Androst 1 en 3 ol 17 one}\xrightarrow{\text{BSTFA}}\text{3 17 di TMS 5 androst 1 en 17 one}

This derivative shows enhanced volatility and ionization efficiency .

Reduction of 17-Ketone

The 17-ketone is selectively reduced to 17β-OH using NaBH₄ in methanol:

5 Androst 1 en 3 ol 17 oneNaBH 5 androst 1 en 3 17 diol\text{5 Androst 1 en 3 ol 17 one}\xrightarrow{\text{NaBH }}\text{5 androst 1 en 3 17 diol}

The reaction proceeds with >90% stereoselectivity for the 17β-alcohol .

Ring-A Modification

The 1-en double bond undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid), forming a 1α,2α-epoxide intermediate. Subsequent acid-catalyzed hydrolysis yields 1α,2α-diols :

5 Androst 1 en 3 ol 17 onemCPBA1 2 epoxideH O 1 2 diol\text{5 Androst 1 en 3 ol 17 one}\xrightarrow{\text{mCPBA}}\text{1 2 epoxide}\xrightarrow{\text{H O }}\text{1 2 diol}

Key Stability Considerations:

  • The 1-en double bond is susceptible to autoxidation; storage under inert atmosphere is recommended .

  • Acidic conditions promote dehydration of the 3α-OH group, forming Δ³ derivatives .

Applications De Recherche Scientifique

Clinical Research Applications

5β-Androst-1-en-3α-ol-17-one has been investigated for its effects on body composition and muscular strength. A study indicated that oral administration of related compounds improves these parameters, suggesting potential use in clinical settings for enhancing physical performance and recovery in patients undergoing rehabilitation or facing muscle-wasting conditions .

Table 1: Clinical Studies Involving this compound

Study ReferenceObjectiveFindings
Evaluate effects on body compositionSignificant improvements in muscle strength
Investigate metabolic pathwaysIdentified metabolites in post-administration urine samples

Sports Medicine

In the realm of sports medicine, this compound is often associated with anabolic-androgenic steroids. Its metabolites are frequently monitored in doping control tests due to their performance-enhancing effects. The compound's structure allows for the identification of specific metabolites, which aids in developing more accurate testing methods for athletes .

Case Study: Doping Control

A notable case involved the detection of this compound metabolites in athletes' urine samples. This study highlighted the compound's relevance in anti-doping efforts and the need for ongoing research into its metabolic pathways to improve detection strategies .

Pharmacological Insights

The pharmacological properties of this compound suggest potential therapeutic applications beyond performance enhancement. Research indicates that similar compounds can modulate GABA A receptors, leading to anxiolytic and anticonvulsant effects. This opens avenues for exploring its use in treating anxiety disorders and seizure disorders .

Table 2: Pharmacological Properties of Related Compounds

CompoundMechanism of ActionTherapeutic Potential
3α-hydroxy-17β-nitro-5α-androstaneGABA A receptor modulationAnxiolytic, anticonvulsant
5β-androstane derivativesSteroidal activityMuscle growth, recovery

Metabolic Studies

Studies on the metabolism of this compound reveal insights into how this compound is processed within biological systems. Research has shown that it undergoes various transformations, resulting in metabolites that can be detected post-administration. Understanding these metabolic pathways is crucial for both clinical and sports applications, as it informs dosing regimens and potential side effects .

Case Study: Metabolic Pathway Analysis

A comprehensive analysis of the metabolic pathways involving this compound was conducted through urine sample testing following administration. This study provided valuable data on the compound's half-life and the nature of its metabolites, which is essential for both therapeutic use and doping control measures .

Comparaison Avec Des Composés Similaires

Propriétés

Numéro CAS

33805-57-1

Formule moléculaire

C19H28O2

Poids moléculaire

288.42

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.